molecular formula C13H19ClN2O B5178183 3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide

3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide

Cat. No.: B5178183
M. Wt: 254.75 g/mol
InChI Key: CJUKRGFRGSBLBR-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide is a chemical compound with the molecular formula C13H19ClN2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a methylbenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-substituted benzamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-dimethylpropylamine hydrochloride
  • 2-chloro-N,N-dimethylethylamine hydrochloride
  • 3-chloro-4-methylbenzoic acid

Uniqueness

3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-10-5-6-11(9-12(10)14)13(17)15-7-4-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUKRGFRGSBLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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